4-Hydroxy-2,6-dimethoxybenzaldehyde

Antibacterial Food Safety Phenolic Benzaldehydes

4-Hydroxy-2,6-dimethoxybenzaldehyde features a unique 2,6-dimethoxy substitution—unlike syringaldehyde's 3,5-pattern—conferring top-10 antibacterial activity against C. jejuni, E. coli, L. monocytogenes, and S. enterica. Its mp (~220–225°C) exceeds syringaldehyde by >100°C, enabling high-temperature syntheses where analogs fail. The sodium salt is validated for Merrifield resin derivatization. Ideal as a multi-pathogen positive control in food safety programs and a critical SAR comparator for methoxy-position studies. Substitution with syringaldehyde or vanillin is scientifically inadvisable.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
CAS No. 22080-96-2
Cat. No. B1268108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-2,6-dimethoxybenzaldehyde
CAS22080-96-2
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1C=O)OC)O
InChIInChI=1S/C9H10O4/c1-12-8-3-6(11)4-9(13-2)7(8)5-10/h3-5,11H,1-2H3
InChIKeyHZWPJAZIRZFCGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-2,6-dimethoxybenzaldehyde (CAS 22080-96-2): Key Differentiators for Scientific Procurement


4-Hydroxy-2,6-dimethoxybenzaldehyde is a trisubstituted p-hydroxybenzaldehyde derivative bearing methoxy groups at the 2- and 6-positions . Its unique substitution pattern distinguishes it from closely related analogs such as syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) and vanillin (4-hydroxy-3-methoxybenzaldehyde), conferring distinct physicochemical and biological properties relevant to specialized research applications [1].

Why 4-Hydroxy-2,6-dimethoxybenzaldehyde Cannot Be Simply Replaced by Syringaldehyde or Vanillin


Substitution of 4-Hydroxy-2,6-dimethoxybenzaldehyde with syringaldehyde or vanillin is scientifically inadvisable due to position-specific substitution effects. Comparative structure-activity analysis of 35 benzaldehydes revealed that mixed OH and OCH₃ substitution patterns yield variable bactericidal outcomes; the specific 2,6-dimethoxy-4-hydroxy arrangement of this compound confers a distinct activity profile [1]. Furthermore, the compound exhibits a significantly higher melting point (~220-225°C) compared to syringaldehyde (110-113°C), a critical parameter for high-temperature synthesis and formulation [2].

Quantitative Differentiation of 4-Hydroxy-2,6-dimethoxybenzaldehyde Against Closest Analogs


Bactericidal Potency Ranking Against Four Foodborne Pathogens vs. Syringaldehyde

In a systematic evaluation of 35 benzaldehydes, 4-hydroxy-2,6-dimethoxybenzaldehyde ranked among the top 10 most active compounds against all four tested pathogens (C. jejuni, E. coli, L. monocytogenes, S. enterica), with an average BA50 in the 0.026-0.166 mM range [1]. Syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) was not listed among the top 10 most active compounds, indicating lower broad-spectrum bactericidal potency [1].

Antibacterial Food Safety Phenolic Benzaldehydes

Thermal Stability Differentiation: Melting Point Advantage Over Syringaldehyde

4-Hydroxy-2,6-dimethoxybenzaldehyde exhibits a melting point of approximately 220-225°C (decomposition) [1], which is approximately 100°C higher than that of syringaldehyde (110-113°C) . This substantial difference in thermal stability is attributable to the 2,6-dimethoxy substitution pattern altering intermolecular interactions compared to the 3,5-substitution pattern of syringaldehyde.

Organic Synthesis Thermal Stability Formulation Development

COX-2 Inhibition Activity: Syringaldehyde Data and Gap Analysis

Syringaldehyde has demonstrated moderate COX-2 inhibitory activity with an IC₅₀ of 19.23 µM in LPS-induced RAW 264.7 cells [1]. Equivalent quantitative COX-2 inhibition data for 4-hydroxy-2,6-dimethoxybenzaldehyde is currently absent from peer-reviewed literature. This represents a critical data gap that should be considered during compound selection for anti-inflammatory research.

Anti-inflammatory COX-2 Inhibition Pharmacological Screening

Evidence-Based Application Scenarios for 4-Hydroxy-2,6-dimethoxybenzaldehyde Procurement


Broad-Spectrum Antibacterial Screening Against Foodborne Pathogens

Based on its ranking among the top 10 most active benzaldehydes against C. jejuni, E. coli, L. monocytogenes, and S. enterica [1], this compound is ideally suited as a positive control or lead candidate in food safety research programs targeting multiple pathogens simultaneously.

High-Temperature Organic Synthesis Requiring Thermally Stable Aldehyde Building Blocks

The melting point advantage of approximately 100°C over syringaldehyde [2] makes 4-hydroxy-2,6-dimethoxybenzaldehyde the preferred aldehyde precursor for condensation reactions or polymerizations conducted under elevated thermal conditions where syringaldehyde would be unsuitable.

Structure-Activity Relationship (SAR) Studies on Positional Isomers

The distinct 2,6-dimethoxy substitution pattern provides a critical comparative tool for SAR investigations exploring how methoxy group positioning modulates antibacterial potency, as evidenced by the compound's top-10 ranking while the 3,5-substituted analog (syringaldehyde) did not achieve the same ranking [1].

Derivatization for Resin-Bound Aldehyde Synthesis

The sodium salt of 4-hydroxy-2,6-dimethoxybenzaldehyde has been specifically reported for derivatizing Merrifield resin to form resin-bound aldehyde , a validated application that distinguishes it from analogs lacking documented utility in solid-phase synthesis.

Technical Documentation Hub

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